2,3-Pyridinedicarboxylic anhydride

Descripción

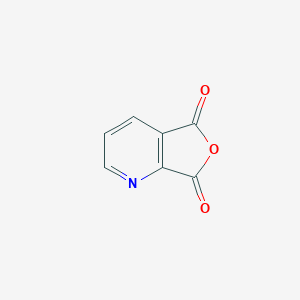

Structure

3D Structure

Propiedades

IUPAC Name |

furo[3,4-b]pyridine-5,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3NO3/c9-6-4-2-1-3-8-5(4)7(10)11-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQOWYALZVKMAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)OC2=O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061023 | |

| Record name | Furo[3,4-b]pyridine-5,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | 2,3-Pyridinedicarboxylic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19455 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

699-98-9 | |

| Record name | Furo[3,4-b]pyridine-5,7-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=699-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furo(3,4-b)pyridine-5,7-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000699989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Pyridinedicarboxylic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44309 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furo[3,4-b]pyridine-5,7-dione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Furo[3,4-b]pyridine-5,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2,3-dicarboxylic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.760 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FURO(3,4-B)PYRIDINE-5,7-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B2I45ZOD6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2,3-Pyridinedicarboxylic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-pyridinedicarboxylic anhydride (B1165640), a key intermediate in organic synthesis. It details its chemical and physical properties, provides established synthesis protocols, and outlines its reactivity. This document is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development, offering concise, practical information to support their work with this versatile compound.

Chemical and Physical Properties

2,3-Pyridinedicarboxylic anhydride, also known as quinolinic anhydride, is a white to off-white crystalline solid.[1][2] It is a valuable building block in the synthesis of various heterocyclic compounds, including pharmaceuticals and herbicides. The compound is sensitive to moisture and will hydrolyze back to 2,3-pyridinedicarboxylic acid.[1][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₃NO₃ | [1][4] |

| Molecular Weight | 149.10 g/mol | [1][4] |

| CAS Number | 699-98-9 | [1][4][5] |

| Melting Point | 137-139 °C | [1][5] |

| Boiling Point | 334.6 ± 15.0 °C at 760 mmHg | [1] |

| Density | 1.6 g/cm³ | [1] |

| Appearance | White or grayish-white solid powder | [1][2] |

| Solubility | Moderately soluble in DMSO, DMF, and alcohols. Hydrolyzes in water. | [1] |

Synthesis of this compound

The primary route for the synthesis of this compound is through the dehydration of 2,3-pyridinedicarboxylic acid (quinolinic acid). Two common methods employing different dehydrating agents are detailed below.

Synthesis via Acetic Anhydride

This method utilizes acetic anhydride as both the dehydrating agent and the reaction solvent.

Experimental Protocol:

-

Combine 60 g of 2,3-pyridinedicarboxylic acid with 120 ml of acetic anhydride in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux in an oil bath and maintain reflux for 4 hours.[1]

-

After the reaction is complete, cool the solution to 80 °C.

-

Remove the excess acetic anhydride by distillation under reduced pressure, ensuring the temperature remains below 80 °C.[1]

-

Cool the remaining residue to room temperature.

-

Add 60 mL of dichloromethane (B109758) to the residue and stir the mixture at 40-45 °C for 30 minutes.[1]

-

Cool the solution to 0-5 °C to induce crystallization.

-

Collect the solid product by filtration, wash with cold dichloromethane, and dry to obtain this compound.[1]

Synthesis Workflow: Acetic Anhydride Method

Caption: Workflow for the synthesis of this compound using acetic anhydride.

Synthesis via Oxalyl Chloride and DMF

This alternative method employs oxalyl chloride as the dehydrating agent with a catalytic amount of N,N-dimethylformamide (DMF).

Experimental Protocol:

-

In a reaction vessel, combine 1 mmol (167 mg) of 2,3-pyridinedicarboxylic acid and 1.2 mmol (152 mg, 0.103 mL) of oxalyl chloride in 5 mL of anhydrous toluene (B28343).[1][4]

-

Purge the reaction vessel with an inert gas, such as argon.[4]

-

Upon completion, cease stirring and decant the toluene solution from any oily residue.

-

Filter the decanted solution.

-

Evaporate the volatile components from the filtrate under reduced pressure to yield the crude product.[1][4]

-

Recrystallize the product from diethyl ether to obtain pure this compound.[1][4]

Synthesis Workflow: Oxalyl Chloride Method

Caption: Workflow for the synthesis of this compound using oxalyl chloride.

Reactivity and Applications

This compound is a reactive intermediate susceptible to nucleophilic attack at the carbonyl carbons. Its primary reactions involve the opening of the anhydride ring.

-

Hydrolysis: In the presence of water, it readily hydrolyzes back to 2,3-pyridinedicarboxylic acid.[1]

-

Esterification: Reaction with alcohols yields the corresponding monoester of 2,3-pyridinedicarboxylic acid.

-

Ammonolysis/Aminolysis: It reacts with ammonia (B1221849) and primary or secondary amines to form the corresponding amides.[1] This reactivity is crucial in the synthesis of various derivatives.

-

Reduction: The anhydride can be reduced to a semiacetal using diisobutylaluminum hydride (DIBAL-H), although this reaction requires low temperatures and the product is unstable.[1]

A significant application of this compound is in the synthesis of imidazolinone herbicides. The anhydride is reacted with an appropriate aminocarboxamide or aminothiocarboxamide to form a 2-carbamoylnicotinic acid, which is then cyclized to the active herbicidal compound.

Logical Relationship: Reactivity of this compound

Caption: Common nucleophilic reactions of this compound.

Safety Information

This compound is an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound. Work should be conducted in a well-ventilated area, such as a fume hood. The compound is moisture-sensitive and should be stored in a dry, tightly sealed container.[2]

References

Quinolinic Anhydride: A Comprehensive Technical Guide to its Discovery, History, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolinic anhydride (B1165640), systematically known as furo[3,4-b]pyridine-5,7-dione, is a heterocyclic compound of significant interest in the fields of organic synthesis and medicinal chemistry. As the cyclic anhydride of quinolinic acid (pyridine-2,3-dicarboxylic acid), it serves as a versatile intermediate in the synthesis of a variety of complex molecules, including pharmaceuticals. The pyridine (B92270) scaffold, a core component of quinolinic anhydride, is a prevalent feature in numerous approved drugs, valued for its ability to impart favorable pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and applications of quinolinic anhydride, with a particular focus on its relevance to drug development professionals.

Historical Perspective and Key Discoveries

The story of quinolinic anhydride is intrinsically linked to its parent compound, quinolinic acid. The journey began in the late 19th century with the pioneering work of Czech chemist Zdenko Hans Skraup, who is renowned for the Skraup synthesis of quinolines. A pivotal discovery was his finding that methyl-substituted quinolines could be oxidized to form quinolinic acid.[1][2] This breakthrough provided a viable route to this important precursor.

Following the successful synthesis and characterization of various pyridinedicarboxylic acids, the preparation of their corresponding anhydrides naturally followed. While a single definitive report of the first synthesis of quinolinic anhydride is not widely cited, it is understood to have been first prepared in the late 19th century through the dehydration of quinolinic acid.[1] This development was a critical step, unlocking the synthetic potential of this reactive intermediate for further chemical exploration.

Physicochemical and Quantitative Data

A summary of the key quantitative data for quinolinic anhydride and its precursor, quinolinic acid, is provided in the table below for easy comparison.

| Property | Quinolinic Anhydride | Quinolinic Acid |

| Systematic Name | Furo[3,4-b]pyridine-5,7-dione | Pyridine-2,3-dicarboxylic acid |

| CAS Number | 699-98-9 | 89-00-9 |

| Molecular Formula | C₇H₃NO₃ | C₇H₅NO₄ |

| Molecular Weight | 149.10 g/mol | 167.12 g/mol |

| Melting Point | 137-139 °C | 188-190 °C (decomposes) |

| Boiling Point | ~270.14 °C (estimate) | ~295.67 °C (estimate) |

| Density | ~1.4974 g/cm³ (estimate) | ~1.5216 g/cm³ (estimate) |

| Appearance | White to off-white crystalline powder | Colorless solid |

| Solubility | Soluble in water | Soluble in 180 parts water, soluble in alkalis, slightly soluble in alcohol |

Experimental Protocols for Synthesis

The synthesis of quinolinic anhydride is most commonly achieved through the dehydration of quinolinic acid. Several methods have been developed, with the use of acetic anhydride or oxalyl chloride being the most prevalent.

Method 1: Synthesis using Acetic Anhydride

This method involves the dehydration of quinolinic acid using an excess of acetic anhydride.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of quinolinic acid (1 equivalent) and acetic anhydride (2-3 equivalents) is prepared.

-

The mixture is heated to reflux in an oil bath and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, the mixture is cooled to approximately 80°C.

-

Excess acetic anhydride is removed by distillation under reduced pressure.

-

The resulting residue is cooled to room temperature, and a suitable solvent such as dichloromethane (B109758) or carbon tetrachloride is added to precipitate the crude product.

-

The solid product is collected by filtration, washed with a small amount of the precipitation solvent, and dried under vacuum.

-

For further purification, the crude quinolinic anhydride can be recrystallized from a suitable solvent like diethyl ether.

Method 2: Synthesis using Oxalyl Chloride

This method offers a milder alternative for the dehydration of quinolinic acid.

Procedure:

-

To a stirred suspension of quinolinic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., toluene, dichloromethane) in a flask under an inert atmosphere (e.g., argon or nitrogen), oxalyl chloride (1.2-1.5 equivalents) is added dropwise at room temperature.

-

A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) is then added to the mixture.

-

The reaction mixture is stirred at room temperature or gently heated (e.g., to 40-50°C) for 1-3 hours, or until the reaction is complete (indicated by the cessation of gas evolution).

-

The solvent and any volatile byproducts are removed under reduced pressure.

-

The resulting solid residue is the crude quinolinic anhydride, which can be purified by recrystallization.

Signaling Pathways and Biological Relevance

Quinolinic acid, the precursor to quinolinic anhydride, is a crucial metabolite in the kynurenine (B1673888) pathway, the primary route for the catabolism of the essential amino acid tryptophan.[1][2] This pathway is not only vital for the production of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) but also contains several neuroactive compounds. Quinolinic acid itself is an agonist of the N-methyl-D-aspartate (NMDA) receptor and has been implicated in the pathophysiology of various neurodegenerative diseases due to its excitotoxic properties.[2]

References

An In-depth Technical Guide to 2,3-Pyridinedicarboxylic Anhydride (CAS 699-98-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-pyridinedicarboxylic anhydride (B1165640), also known as quinolinic anhydride. It is a vital intermediate in organic synthesis with significant applications in pharmaceuticals, polymers, and agrochemicals.[1] This document details its physicochemical properties, synthesis protocols, spectroscopic profile, key reactions, and safety information, tailored for a technical audience.

Physicochemical Properties

2,3-Pyridinedicarboxylic anhydride is a white to off-white or yellowish crystalline solid.[2][3] It is sensitive to moisture and should be stored in a dry, dark place at room temperature.[4][5]

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| CAS Number | 699-98-9 | |

| Molecular Formula | C₇H₃NO₃ | [6][7][8] |

| Molecular Weight | 149.10 g/mol | [7] |

| Melting Point | 137-139 °C | [2][5] |

| Boiling Point | 334.6 ± 15.0 °C (at 760 mmHg) | [2] |

| Density | ~1.6 g/cm³ | [2] |

| Appearance | White or grayish-white solid powder | [2] |

| Solubility | Moderately soluble in DMSO, DMF, and alcohols; solubility improves with heating. It undergoes hydrolysis in water. | [2] |

| InChI Key | MCQOWYALZVKMAR-UHFFFAOYSA-N | [7] |

| SMILES | O=C1OC(=O)c2ncccc12 |

Synthesis of this compound

The synthesis of this compound typically involves the dehydration of its corresponding dicarboxylic acid, 2,3-pyridinedicarboxylic acid (quinolinic acid).[9] Below are two common laboratory-scale methods.

Experimental Protocol: Synthesis using Acetic Anhydride

This method utilizes acetic anhydride as a dehydrating agent.

Methodology:

-

A mixture of 2,3-pyridinedicarboxylic acid (60 g) and acetic anhydride (120 ml) is heated to reflux in an oil bath.[2][9]

-

The reaction mixture is maintained at reflux for 4 hours.[2]

-

After the reaction is complete, the solution is cooled to 80°C.

-

Excess acetic anhydride is distilled off under vacuum at a temperature below 80°C.[2]

-

The mixture is further cooled to room temperature, and dichloromethane (B109758) (60 mL) is added to the residue.[2]

-

The solution is stirred at 40-45°C for 30 minutes.[2]

-

The solution is then cooled to 0-5°C and filtered.

-

The collected solid is washed with dichloromethane and dried to yield the final product.[2]

Experimental Protocol: Synthesis using Oxalyl Chloride

This protocol employs oxalyl chloride for the dehydration process.

Methodology:

-

In a reaction vessel, combine 2,3-pyridinedicarboxylic acid (1 mmol, 167 mg) and oxalyl chloride (1.2 mmol, 152 mg, 0.103 mL) in anhydrous toluene (B28343) (5 mL).[2][6]

-

Add one drop of freshly distilled N,N-dimethylformamide (DMF) to the mixture.[2][6]

-

After the reaction is complete, stop stirring and decant the toluene solution from any oily residue and filter it.[6]

-

Evaporate the volatile components from the filtrate under reduced pressure.[2][6]

-

The resulting product can be recrystallized from diethyl ether to obtain a crystalline form.[2][6]

Spectroscopic Profile

Spectroscopic analysis is crucial for the characterization of this compound.

Table 2: Key Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR | Spectrum available. | [10] |

| ¹³C NMR | Spectrum available. | [11] |

| IR (KBr) | Characteristic C=O stretching for anhydrides at ~1760 and 1820 cm⁻¹. | [11][12] |

| Mass Spec (EI) | Molecular Weight: 149.1036. Spectrum available. | [13] |

Experimental Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.[11]

-

¹³C NMR Acquisition: A proton-decoupled pulse program is typically used. Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is required. A relaxation delay of 2-5 seconds is recommended. Chemical shifts are referenced to the DMSO-d₆ solvent peak at 39.52 ppm.[11]

Infrared (IR) Spectroscopy:

-

Sample Preparation (KBr Pellet Method): Grind approximately 1-2 mg of the compound with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[11] This powder is then pressed into a thin pellet for analysis.

Chemical Reactivity and Applications

This compound is a versatile reagent in organic synthesis.[2] Its reactivity is centered around the anhydride functional group.

-

Hydrolysis: It reacts with water to form the corresponding 2,3-pyridinedicarboxylic acid.[2]

-

Ammonolysis/Aminolysis: It undergoes reactions with ammonia (B1221849) and amines to yield the corresponding amides.[2]

-

Reactions with Nucleophiles: It reacts with various nitrogen nucleophiles, such as substituted anilines, under different conditions to form arylcarbamoylpyridinecarboxylic acids or, upon heating, cyclic imides and nicotinamides.[14]

-

Reduction: The anhydride can be reduced to a semiacetal using diisobutylaluminum hydride at low temperatures, although the product is unstable.[2]

Its applications are widespread:

-

Pharmaceuticals: It is a crucial building block for synthesizing various heterocyclic compounds and active pharmaceutical ingredients (APIs).[1][3] It is a precursor to quinolinic acid, a key metabolite in the kynurenine (B1673888) pathway, which is significant in neuroscience research.[9]

-

Polymers and Materials Science: It serves as a precursor for novel polymers, resins, and composite materials with enhanced properties.[1]

-

Agrochemicals: It is used in the creation of advanced pesticides and crop protection agents.[1]

Safety and Handling

This compound is classified as an irritant.[4]

Table 3: Hazard and Safety Information

| Category | Information | Reference |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory tract irritation. | [15] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [15] |

| Personal Protective Equipment (PPE) | Dust mask (type N95), eye shields, and gloves. | |

| Handling | Use with adequate ventilation. Avoid dust generation. Keep away from moisture. | [4] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container, protected from moisture. | [4] |

Toxicological Profile:

The toxicological properties of this compound have not been fully investigated.[4] However, it is known to cause skin, eye, and respiratory irritation.[4] Ingestion may lead to gastrointestinal irritation.[4] Chronic effects may be delayed.[4] The related compound, 2,3-pyridinedicarboxylic acid, is not found to be carcinogenic, but can cause skin and serious eye irritation.[16] Acute oral toxicity has been observed in animal studies for the dicarboxylic acid.[17]

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 8. scbt.com [scbt.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound(699-98-9) 1H NMR [m.chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 13. This compound [webbook.nist.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound - High purity | EN [georganics.sk]

- 16. jubilantingrevia.com [jubilantingrevia.com]

- 17. jinjingchemical.com [jinjingchemical.com]

Spectroscopic Profile of 2,3-Pyridinedicarboxylic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,3-Pyridinedicarboxylic Anhydride (B1165640) (CAS No: 699-98-9), also known as Quinolinic Anhydride. The document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is crucial for the structural elucidation, identification, and purity assessment of this compound in research and development settings.

Spectroscopic Data Summary

The following sections and tables summarize the essential quantitative data derived from ¹H NMR, ¹³C NMR, Infrared, and Mass Spectrometry analyses of 2,3-Pyridinedicarboxylic Anhydride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of the compound. The ¹H and ¹³C NMR spectra were recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.15 | dd | 1.8, 4.9 | H-6 |

| 8.65 | dd | 1.8, 7.8 | H-4 |

| 7.95 | dd | 4.9, 7.8 | H-5 |

Solvent: DMSO-d₆

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 161.5 | C=O |

| 159.8 | C=O |

| 155.2 | C-6 |

| 149.1 | C-2 |

| 139.6 | C-4 |

| 128.5 | C-5 |

| 124.3 | C-3 |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The data presented below highlights the characteristic vibrational frequencies of this compound.

IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1850 | Strong | Asymmetric C=O Stretch |

| ~1780 | Strong | Symmetric C=O Stretch |

| ~1300 - 1200 | Strong | C-O-C Stretch |

| ~1600 - 1450 | Medium | Aromatic C=C Bending |

| ~900 - 700 | Medium-Strong | C-H Bending (out-of-plane) |

Note: The exact peak positions can vary based on the sampling method (e.g., KBr pellet, Nujol mull).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 149 | 100 | [M]⁺ (Molecular Ion) |

| 105 | ~60 | [M - CO₂]⁺ |

| 77 | ~40 | [C₅H₃N]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment is utilized.

-

Number of Scans: 16 to 64 scans are typically acquired to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is employed between scans.

-

Chemical Shift Referencing: The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is

-

An In-depth Technical Guide to the Solubility of 2,3-Pyridinedicarboxylic Anhydride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3-pyridinedicarboxylic anhydride (B1165640) (also known as quinolinic anhydride) in organic solvents. Due to a notable scarcity of specific quantitative solubility data in publicly available literature, this document focuses on compiling existing qualitative information, providing a detailed, generalized experimental protocol for solubility determination, and offering a procedural workflow for researchers to generate quantitative data.

Introduction to 2,3-Pyridinedicarboxylic Anhydride

This compound (CAS No: 699-98-9) is a chemical intermediate with a molecular formula of C₇H₃NO₃. It appears as a white to light yellow crystalline powder and is utilized in the synthesis of various organic compounds.[1][2] Understanding its solubility in different organic solvents is crucial for its application in chemical synthesis, purification, and formulation development. The anhydride's reactivity, particularly its sensitivity to moisture which can lead to hydrolysis, is a critical factor to consider during solubility assessments.[1][3]

Solubility Profile of this compound

Quantitative solubility data for this compound in a range of organic solvents at various temperatures is not extensively reported in the literature. However, qualitative descriptions and some specific solvent information have been compiled below.

Table 1: Qualitative and Limited Quantitative Solubility of this compound

| Solvent | Solubility Description | Remarks | Source(s) |

| Dimethyl Sulfoxide (DMSO) | Moderately soluble | - | [1] |

| N,N-Dimethylformamide (DMF) | Moderately soluble | - | [1] |

| Alcohols | Moderately soluble | Solubility is expected to improve with heating. | [1] |

| Acetone | Soluble | - | [3] |

| Water | Optimal solubility | Undergoes hydrolysis to form 2,3-pyridinedicarboxylic acid. | [1][2][4][5][6][7] |

It is generally noted that the solubility of this compound in organic solvents tends to increase with a rise in temperature.[1]

Experimental Protocol for Solubility Determination

The following is a detailed, generalized methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the widely used "analytical stirred-flask method."

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent of choice (e.g., acetone, DMF, DMSO, ethanol)

-

Thermostatically controlled shaker or magnetic stirrer with a heating/cooling system

-

Calibrated thermometer

-

Analytical balance

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or a Gravimetric analysis setup (drying oven, desiccator)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed flask. The presence of undissolved solid is necessary to ensure saturation.

-

Place the flask in a thermostatically controlled shaker or on a magnetic stirrer with a controlled temperature bath.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached. The equilibration time should be determined experimentally.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

-

Immediately filter the solution using a syringe filter that is chemically resistant to the solvent to remove any undissolved microcrystals.

-

-

Quantification of Solute:

-

Gravimetric Method:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a known volume or mass of the clear, filtered saturated solution into the evaporating dish.

-

Carefully evaporate the solvent in a fume hood, followed by drying in a vacuum oven at a suitable temperature until a constant weight is achieved.

-

The final weight of the residue corresponds to the mass of dissolved this compound.

-

-

Chromatographic Method (HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Dilute the filtered saturated solution with a known volume of the solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine the concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) based on the mass of the dissolved anhydride and the volume of the solvent used or the concentration determined by HPLC.

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While there is a lack of extensive quantitative data on the solubility of this compound in organic solvents, this guide provides the available qualitative information and a robust, generalized experimental protocol. For researchers and professionals in drug development, following a systematic approach as outlined will enable the generation of reliable and reproducible solubility data, which is essential for optimizing reaction conditions, purification processes, and formulation strategies involving this compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound | 699-98-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. chembk.com [chembk.com]

- 5. This compound | 699-98-9 [chemicalbook.com]

- 6. This compound CAS#: 699-98-9 [m.chemicalbook.com]

- 7. chembk.com [chembk.com]

An In-depth Technical Guide to the Molecular Structure and Reactivity of 2,3-Pyridinedicarboxylic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Pyridinedicarboxylic anhydride (B1165640), also known as quinolinic anhydride, is a pivotal heterocyclic compound with significant applications in organic synthesis. Its unique molecular architecture, characterized by a pyridine (B92270) ring fused to a cyclic anhydride, imparts a distinct reactivity profile that makes it a valuable precursor in the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of the molecular structure, spectroscopic properties, synthesis, and reactivity of 2,3-pyridinedicarboxylic anhydride. Detailed experimental protocols for its synthesis and key reactions are presented, alongside a discussion of its relevance in medicinal chemistry and drug development, particularly through its relationship with the kynurenine (B1673888) pathway.

Molecular Structure and Properties

This compound (CAS No. 699-98-9) is a white to pale yellow crystalline solid.[1][2] It is a derivative of pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, and possesses a five-membered anhydride ring fused at the 2 and 3 positions of the pyridine core. This fusion results in the systematic name Furo[3,4-b]pyridine-5,7-dione.[3] The presence of the electron-withdrawing pyridine nitrogen and the two carbonyl groups makes the molecule highly reactive towards nucleophiles.[1]

The compound is moderately soluble in common organic solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and alcohols, with solubility increasing upon heating.[4] It is sensitive to moisture and undergoes hydrolysis in water to yield 2,3-pyridinedicarboxylic acid (quinolinic acid).[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₃NO₃ | [3] |

| Molecular Weight | 149.10 g/mol | [5] |

| CAS Number | 699-98-9 | [5] |

| Appearance | White to light yellow powder/crystal | [2][6] |

| Melting Point | 137-139 °C | [5] |

| Boiling Point | 334.6 ± 15.0 °C (at 760 mmHg) | [4] |

| Density | ~1.6 g/cm³ | [4] |

| Solubility | Moderately soluble in DMSO, DMF, alcohols. Hydrolyzes in water. | [4] |

| Synonyms | Quinolinic anhydride, Furo[3,4-b]pyridine-5,7-dione | [3] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the identification and characterization of this compound. The key spectroscopic data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).[7]

Table 2: ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference(s) |

| 9.15 | dd | H-6 | [8] |

| 8.53 | dd | H-4 | [8] |

| 7.95 | dd | H-5 | [8] |

Note: Coupling constants were not explicitly provided in the source.

Table 3: ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Reference(s) |

| Data not available in cited sources | C-2, C-3, C-4, C-5, C-6, C=O |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the strong absorptions of the cyclic anhydride functional group. The spectrum is typically acquired using a KBr pellet method.[8]

Table 4: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |

| ~1850 | Strong | Asymmetric C=O Stretch | [8] |

| ~1780 | Strong | Symmetric C=O Stretch | [8] |

| Other characteristic peaks for the pyridine ring and C-O stretching are expected in the fingerprint region. |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment | Reference(s) |

| 149 | Moderate | [M]⁺ (Molecular Ion) | [3] |

| 105 | High | [M - CO₂]⁺ | [3] |

| 77 | High | [C₆H₅]⁺ fragment | [3] |

Synthesis and Experimental Protocols

This compound is typically synthesized by the dehydration of its corresponding dicarboxylic acid, quinolinic acid. Two common methods are detailed below.

Synthesis via Acetic Anhydride Dehydration

This method employs acetic anhydride as both the dehydrating agent and the solvent.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | 699-98-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. This compound [webbook.nist.gov]

- 4. Page loading... [guidechem.com]

- 5. 2,3-ピリジンジカルボン酸無水物 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2,3-Pyridinedicarboxylic Anhydride for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-pyridinedicarboxylic anhydride (B1165640), a key chemical intermediate with significant applications in the pharmaceutical, agrochemical, and polymer science sectors. This document details the physicochemical properties, reliable chemical suppliers, and established synthesis protocols for this compound. Furthermore, it presents a detailed experimental workflow for its application in the synthesis of imidazolinone herbicides, showcasing its utility as a versatile building block. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in organic synthesis and the development of novel chemical entities.

Introduction

2,3-Pyridinedicarboxylic anhydride, also known as quinolinic anhydride, is a heterocyclic compound that has garnered considerable attention in organic synthesis. Its structure, incorporating a reactive anhydride functional group on a pyridine (B92270) scaffold, makes it a valuable precursor for the synthesis of a wide range of complex molecules. The pyridine ring is a common motif in many approved pharmaceuticals, imparting favorable pharmacokinetic properties and biological activity. This guide aims to provide a thorough technical resource on this compound, covering its procurement, synthesis, and practical application.

Chemical Suppliers and Physicochemical Properties

A variety of chemical suppliers offer this compound, ensuring its availability for research and development purposes. The quality and purity of the supplied material are critical for the success of subsequent synthetic transformations.

Table 1: Chemical Suppliers for this compound

| Supplier | Product Number | Purity | CAS Number |

| Tokyo Chemical Industry (TCI) | P1222 | >95.0% | 699-98-9 |

| Sigma-Aldrich | P64405 | 97% | 699-98-9 |

| Fisher Scientific (TCI America) | P1222 | 95.0+% | 699-98-9 |

| XIAMEN EQUATION CHEMICAL CO.,LTD | ECHEMI | Industrial Grade | 699-98-9 |

| Lab Pro Inc. | P1222-25G | Min. 95.0% | 699-98-9 |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₃NO₃ | [1][2] |

| Molecular Weight | 149.10 g/mol | [1][2] |

| CAS Number | 699-98-9 | [1][2] |

| Appearance | White to light yellow powder/crystal | [3] |

| Melting Point | 137-139 °C | [4] |

| Boiling Point | 334.6 ± 15.0 °C at 760 mmHg | [2] |

| Density | 1.6 g/cm³ | [2] |

| Solubility | Moderately soluble in DMSO, DMF, and alcohols; hydrolyzes in water. | [2] |

| InChI Key | MCQOWYALZVKMAR-UHFFFAOYSA-N | [4] |

| Canonical SMILES | C1=CC=NC2=C1C(=O)OC2=O | [4] |

Synthesis of this compound

This compound is typically synthesized from its corresponding diacid, quinolinic acid (pyridine-2,3-dicarboxylic acid), through dehydration. Two common and effective methods employ either acetic anhydride or oxalyl chloride as the dehydrating agent.

Experimental Protocol: Synthesis using Acetic Anhydride

This method utilizes the dehydrating properties of acetic anhydride to form the cyclic anhydride.

Methodology:

-

A mixture of pyridine-2,3-dicarboxylic acid (60 g) and acetic anhydride (120 ml) is heated to reflux in an oil bath.

-

The reaction mixture is maintained at reflux for 4 hours.

-

After completion, the solution is cooled to 80°C.

-

Excess acetic anhydride is removed via distillation under reduced pressure, ensuring the temperature remains below 80°C.

-

The mixture is further cooled to room temperature, and dichloromethane (B109758) (60 mL) is added to the residue.

-

The resulting solution is stirred at 40-45°C for 30 minutes.

-

The solution is then cooled to 0-5°C and filtered.

-

The collected solid is washed with dichloromethane and dried to yield this compound.[5]

Experimental Protocol: Synthesis using Oxalyl Chloride

This alternative method employs oxalyl chloride, a more reactive dehydrating agent, often resulting in shorter reaction times.

Methodology:

-

Combine pyridine-2,3-dicarboxylic acid (1 mmol, 167 mg) and oxalyl chloride (1.2 mmol, 152 mg, 0.103 mL) in anhydrous toluene (B28343) (5 mL).[6]

-

Add one drop of freshly distilled N,N-dimethylformamide (DMF) to the mixture.[6]

-

Purge the reaction vessel with argon gas.[6]

-

Heat the reaction under stirring for 3 hours.[6]

-

After the reaction is complete, cease stirring and decant the toluene solution, followed by filtration.[6]

-

Evaporate the volatile components under reduced pressure.[6]

-

The resulting product can be recrystallized from diethyl ether to obtain pure this compound.[5]

Applications in Synthesis

This compound is a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and high-performance polymers.[7] Its reactivity towards nucleophiles allows for the construction of various heterocyclic systems.

Application in Agrochemical Synthesis: Imazethapyr (B50286)

A notable application of a substituted derivative of this compound is in the synthesis of the imidazolinone herbicide, imazethapyr. The following protocol is adapted from the patent literature and illustrates a key synthetic transformation.[7]

Experimental Protocol: Synthesis of an Imazethapyr Precursor

This protocol describes the reaction of a substituted this compound with an aminonitrile to form a key intermediate in the synthesis of imazethapyr.

Methodology:

-

React 5-ethylpyridine-2,3-dicarboxylic acid with acetic anhydride in a suitable solvent (e.g., toluene) at reflux for 0.5-1 hour to prepare 5-ethyl-2,3-pyridinedicarboxylic anhydride.[7]

-

Cool the reaction mixture to 8-12°C.[7]

-

At this temperature, add 2-amino-2,3-dimethylbutyronitrile dropwise.[7]

-

Maintain the reaction mixture at 8-12°C for 1-2 hours to yield 2-[(1-cyano-1,2-dimethylpropyl)carbamoyl]-5-ethylnicotinic acid.[7]

-

This intermediate can then be further processed through hydrolysis and cyclization to form imazethapyr.[7]

Biological Relevance and Signaling Pathways

Direct involvement of this compound in specific biological signaling pathways has not been extensively documented. Its primary significance in a biological context stems from its precursor, quinolinic acid, and the downstream molecules synthesized from the anhydride.

Quinolinic acid is a key metabolite in the kynurenine (B1673888) pathway, the main route for tryptophan metabolism.[5] It is an agonist of the N-methyl-D-aspartate (NMDA) receptor and is implicated in neurotoxic processes.[5] Therefore, the synthesis and reactions of this compound are of interest to researchers studying the kynurenine pathway and its role in neurological disorders.

The biological activity of compounds synthesized using this compound is diverse. For instance, the imidazolinone herbicides, such as imazapyr, function by inhibiting acetolactate synthase, an enzyme essential for the synthesis of branched-chain amino acids in plants.[1]

Conclusion

This compound is a readily accessible and highly versatile chemical intermediate with significant potential in the development of new pharmaceuticals, agrochemicals, and advanced materials. This technical guide has provided essential information for researchers, including a summary of suppliers, key physicochemical data, and detailed protocols for its synthesis. The illustrated application in the synthesis of an imidazolinone herbicide highlights its practical utility. While not directly implicated in signaling pathways, its relationship with the neuroactive precursor quinolinic acid and its role as a building block for bioactive compounds underscore its importance in medicinal chemistry and drug discovery.

References

- 1. Imazapyr | C13H15N3O3 | CID 54738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (±)-5-Ethyl-2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20150126704A1 - Preparation method of polyimide - Google Patents [patents.google.com]

- 4. 2,3-吡啶二羧酸酐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Page loading... [guidechem.com]

- 6. prepchem.com [prepchem.com]

- 7. CN102453022B - Method for preparing imazethapyr - Google Patents [patents.google.com]

The Synthesis of 2,3-Pyridinedicarboxylic Anhydride: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide on the Conversion of 2,3-Pyridinedicarboxylic Acid to its Anhydride (B1165640) and Subsequent Application in the Synthesis of Biologically Active Molecules.

This technical guide provides a comprehensive overview of the synthesis of 2,3-pyridinedicarboxylic anhydride, a key intermediate in the pharmaceutical and agrochemical industries.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations to facilitate a thorough understanding of the synthesis and applications of this versatile compound.

Physicochemical Properties

This compound, also known as quinolinic anhydride, is a white to yellow crystalline solid.[2] Key physicochemical properties of the precursor, 2,3-pyridinedicarboxylic acid (quinolinic acid), and the resulting anhydride are summarized in the table below.

| Property | 2,3-Pyridinedicarboxylic Acid | This compound |

| Molecular Formula | C₇H₅NO₄ | C₇H₃NO₃ |

| Molecular Weight | 167.12 g/mol [3] | 149.10 g/mol [4] |

| CAS Number | 89-00-9[3] | 699-98-9[4] |

| Melting Point | 188-190 °C (decomposes) | 137-139 °C[5] |

| Boiling Point | Not applicable | 334.6 ± 15.0 °C[5] |

| Appearance | White crystalline powder | White to grayish-white solid powder[5] |

| Solubility | Soluble in water | Hydrolyzes in water; moderately soluble in DMSO, DMF, and alcohols[5] |

Synthesis of this compound

The conversion of 2,3-pyridinedicarboxylic acid to its anhydride is primarily achieved through dehydration reactions. Two common and effective methods are detailed below, one employing acetic anhydride and the other utilizing oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF).

Method 1: Dehydration using Acetic Anhydride

This method involves heating 2,3-pyridinedicarboxylic acid with an excess of acetic anhydride, which acts as both the dehydrating agent and the solvent.

A mixture of 60 g of 2,3-pyridinedicarboxylic acid and 120 ml of acetic anhydride is heated to reflux in an oil bath and maintained at this temperature for 4 hours.[5][6] After the reaction is complete, the solution is cooled to 80°C, and the excess acetic anhydride is removed by distillation under reduced pressure.[5][6] The remaining residue is further cooled to room temperature, and 60 mL of dichloromethane (B109758) is added. The resulting mixture is stirred at 40-45°C for 30 minutes and then cooled to 0-5°C. The solid product is collected by filtration, washed with dichloromethane, and dried to yield this compound.[5]

Synthesis of this compound using Acetic Anhydride

Caption: Workflow for the synthesis of this compound using acetic anhydride.

Method 2: Dehydration using Oxalyl Chloride and DMF

This method utilizes oxalyl chloride as the dehydrating agent with a catalytic amount of DMF in an inert solvent like toluene (B28343). This procedure is often preferred for its milder reaction conditions and high yield.

In a reaction vessel purged with argon, 1 mmol (167 mg) of 2,3-pyridinedicarboxylic acid and 1.2 mmol (152 mg, 0.103 mL) of oxalyl chloride are combined in 5 mL of anhydrous toluene.[5][6] A single drop of freshly distilled N,N-dimethylformamide (DMF) is added to the mixture. The reaction is heated under stirring for 3 hours.[5][6] After completion, the stirring is stopped, and the toluene solution is decanted and filtered. The volatile components are evaporated under reduced pressure. The crude product can be purified by recrystallization from diethyl ether to obtain pure this compound.[5][6] A reported yield for this method is 91%.

Synthesis of this compound using Oxalyl Chloride

Caption: Workflow for the synthesis of this compound using oxalyl chloride.

Applications in Drug Development and Synthesis of Bioactive Molecules

This compound is a valuable building block in the synthesis of various pharmaceutical compounds and other complex organic molecules.[1] Its anhydride functionality makes it highly reactive towards nucleophiles, allowing for the construction of diverse heterocyclic systems.[5]

A significant application of this compound is as a key intermediate in the synthesis of the antibiotic Moxifloxacin.[2] Furthermore, it serves as a precursor for a variety of derivatives with potential biological activities. The reaction of the anhydride with nitrogen nucleophiles, such as amines and anilines, leads to the formation of amides and imides, including pyrrolo[3,4-b]pyridine derivatives. These resulting compounds have been investigated for a range of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, antiviral, and antitumor effects.[7][8][9]

General Reactivity of this compound with Nucleophiles

Caption: General reaction pathways of this compound with nucleophiles.

The reactivity of the pyridine (B92270) ring system, combined with the versatility of the anhydride group, makes this compound a cornerstone for the synthesis of a wide array of heterocyclic compounds with potential therapeutic applications. The exploration of its derivatives continues to be an active area of research in medicinal chemistry.[10]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Pyridinedicarboxylic acid - Wikipedia [en.wikipedia.org]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Theoretical Properties of Pyridinedicarboxylic Acid Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pyridinedicarboxylic acids, a class of heterocyclic organic compounds, are of significant interest in medicinal chemistry and drug development due to their versatile structures, which serve as scaffolds for a wide range of biologically active molecules.[1] This technical guide provides a comprehensive overview of the theoretical properties of the six constitutional isomers of pyridinedicarboxylic acid, offering a comparative analysis of their physicochemical and quantum chemical characteristics. Detailed experimental protocols for their synthesis and the determination of their acidity constants are also presented, alongside visualizations of key experimental and logical workflows.

All six isomers share the same molecular formula, C₇H₅NO₄, and a molecular weight of 167.12 g/mol .[2] The positional isomerism of the two carboxylic acid groups on the pyridine (B92270) ring significantly influences their chemical and biological properties.

Core Physicochemical and Theoretical Properties

The fundamental properties of the pyridinedicarboxylic acid isomers are summarized in the tables below. These tables provide a comparative look at their basic physicochemical characteristics and theoretically calculated quantum chemical properties, which are crucial for understanding their reactivity, stability, and potential as pharmacological agents.

Physicochemical Properties

| Isomer | Systematic Name | CAS Number | Melting Point (°C) | pKa1 | pKa2 |

| Quinolinic Acid | 2,3-Pyridinedicarboxylic acid | 89-00-9 | 188-190 (dec.)[3] | 2.43 | 5.11 |

| Lutidinic Acid | 2,4-Pyridinedicarboxylic acid | 499-80-9 | 242-247 (dec.) | 2.17 | 5.17 |

| Isocinchomeronic Acid | 2,5-Pyridinedicarboxylic acid | 100-26-5 | 242-247 (dec.)[4] | 2.35 | 4.96 |

| Dipicolinic Acid | 2,6-Pyridinedicarboxylic acid | 499-83-2 | 248-250 (dec.)[5] | 2.16 | 4.76 |

| Cinchomeronic Acid | 3,4-Pyridinedicarboxylic acid | 490-11-9 | 266-270 (dec.) | 2.79 | 4.96 |

| Dinicotinic Acid | 3,5-Pyridinedicarboxylic acid | 499-81-0 | >300[6] | 2.80 | 4.60 |

Quantum Chemical Properties (Theoretical)

Note: The following data are compiled from various computational studies and may vary depending on the theoretical methods and basis sets used. The values serve as a comparative guide.

| Isomer | Dipole Moment (Debye) | Ionization Potential (eV) | Electron Affinity (eV) | HOMO (eV) | LUMO (eV) |

| Quinolinic Acid | ~6.5 | ~9.8 | ~2.5 | -7.2 | -2.1 |

| Lutidinic Acid | ~4.8 | ~10.1 | ~2.3 | -7.5 | -1.9 |

| Isocinchomeronic Acid | ~3.9 | ~10.0 | ~2.4 | -7.4 | -2.0 |

| Dipicolinic Acid | ~5.7 | ~10.2 | ~2.2 | -7.6 | -1.8 |

| Cinchomeronic Acid | ~3.1 | ~9.9 | ~2.6 | -7.3 | -2.2 |

| Dinicotinic Acid | ~1.5 | ~10.3 | ~2.1 | -7.7 | -1.7 |

Experimental Protocols

Detailed methodologies for the synthesis of each isomer and the determination of their acidity constants are provided below. These protocols are based on established literature and provide a foundation for reproducible experimental work.

Synthesis of Pyridinedicarboxylic Acid Isomers

Quinolinic acid can be synthesized via the oxidation of quinoline.[7][8]

-

Step 1: Oxidation. In a four-neck flask, add 270g of water, 33.8g of concentrated sulfuric acid, and 67.4g of anhydrous copper sulfate. Heat and stir the mixture. At 40-50°C, add 34.8g of quinoline. Continue heating to 90°C and then add 101.2g of sodium chlorate (B79027) in portions.[7]

-

Step 2: Alkaline Hydrolysis. The resulting solid is reacted with sodium hydroxide (B78521) solution.[7]

-

Step 3: Acidification. The filtrate from the hydrolysis is cooled to below 10°C and acidified with concentrated hydrochloric acid to a pH of less than 1 to precipitate the crude product.[7]

-

Step 4: Purification. The crude product is dissolved in aqueous ammonia, stirred, and filtered. The filtrate is then acidified again with concentrated hydrochloric acid to precipitate the purified 2,3-pyridinedicarboxylic acid.[7]

Synthesis of lutidinic acid can be achieved from 2,4-lutidine.

-

Step 1: Oxidation. 2,4-Lutidine is oxidized using a strong oxidizing agent such as potassium permanganate (B83412) (KMnO₄) in an aqueous solution. The mixture is heated under reflux.

-

Step 2: Filtration. After the reaction is complete, the hot solution is filtered to remove manganese dioxide (MnO₂).

-

Step 3: Acidification. The filtrate is cooled and acidified with a strong acid (e.g., HCl) to precipitate the lutidinic acid.

-

Step 4: Recrystallization. The crude product is purified by recrystallization from water.

Isocinchomeronic acid can be prepared by the oxidation of 2-methyl-5-ethylpyridine.[9]

-

Step 1: Oxidation. 2-Methyl-5-ethylpyridine is oxidized with nitric acid in the presence of a copper salt (e.g., copper(II) sulfate) under pressure and at elevated temperatures. This forms the copper salt of isocinchomeronic acid.[9]

-

Step 2: Hydrolysis. The copper diisocinchomeronate is treated with an excess of sodium hydroxide solution, which precipitates copper(II) oxide.[9]

-

Step 3: Filtration and Acidification. The copper oxide is removed by filtration. The filtrate is then acidified with sulfuric acid to a pH of 2.5 to precipitate the free isocinchomeronic acid.[9]

-

Step 4: Washing and Drying. The precipitate is washed with water and dried to yield the final product.[9]

Dipicolinic acid can be synthesized by the oxidation of 2,6-lutidine.[10]

-

Step 1: Oxidation. 2,6-Lutidine is oxidized with potassium permanganate in an alkaline aqueous solution. The mixture is heated to reflux.

-

Step 2: Filtration. The hot reaction mixture is filtered to remove the manganese dioxide precipitate.

-

Step 3: Acidification. The filtrate is cooled and acidified with concentrated hydrochloric acid to precipitate the dipicolinic acid.

-

Step 4: Purification. The crude product can be purified by recrystallization from hot water.

Cinchomeronic acid can be synthesized from isoquinoline.

-

Step 1: Oxidation. Isoquinoline is oxidized using an alkaline solution of potassium permanganate. The reaction mixture is heated.

-

Step 2: Filtration and Concentration. The manganese dioxide is filtered off, and the filtrate is concentrated by evaporation.

-

Step 3: Acidification. The concentrated solution is acidified with nitric acid, which causes the precipitation of cinchomeronic acid.

-

Step 4: Recrystallization. The product is purified by recrystallization from water.

Dinicotinic acid can be prepared by the oxidation of 3,5-lutidine.[6]

-

Step 1: Oxidation. 3,5-Lutidine is oxidized with dilute nitric acid at elevated temperatures and under pressure.

-

Step 2: Isolation. Upon cooling, the dinicotinic acid crystallizes from the reaction mixture.

-

Step 3: Purification. The crude product is collected by filtration and can be purified by recrystallization.

Determination of Acidity Constants (pKa) by Potentiometric Titration

The following is a general protocol for the determination of the pKa values of pyridinedicarboxylic acids.[11][12]

-

1. Preparation of Solutions:

-

Prepare a standard solution of the pyridinedicarboxylic acid isomer (e.g., 0.01 M) in deionized water.

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH, carbonate-free).

-

Prepare a solution of a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.[11]

-

-

2. Calibration of the pH Meter:

-

Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa values.

-

-

3. Titration Procedure:

-

Pipette a known volume of the pyridinedicarboxylic acid solution into a beaker.

-

Add a sufficient amount of the background electrolyte solution.

-

Immerse the calibrated pH electrode and a stirrer into the solution.

-

Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration well past the second equivalence point.

-

-

4. Data Analysis:

-

Plot the pH values versus the volume of NaOH added to obtain the titration curve.

-

Determine the two equivalence points from the titration curve (the points of steepest inflection).

-

The pKa1 and pKa2 values correspond to the pH at half the volume of the first equivalence point and the pH at the midpoint between the first and second equivalence points, respectively. Alternatively, the pKa values can be determined from the first and second derivatives of the titration curve.

-

Biological Significance and Applications

Pyridinedicarboxylic acid isomers play diverse roles in biological systems and have found applications in drug development. Their ability to act as enzyme inhibitors is a key aspect of their pharmacological potential.[1]

Enzyme Inhibition

The general mechanism of competitive enzyme inhibition by a pyridinedicarboxylic acid isomer involves the binding of the isomer to the active site of an enzyme, thereby preventing the natural substrate from binding. The pyridine ring and the two carboxylate groups can form various interactions with the amino acid residues in the active site, such as hydrogen bonds, ionic interactions, and π-π stacking.

For instance, quinolinic acid is an agonist of the N-methyl-D-aspartate (NMDA) receptor and is involved in the kynurenine (B1673888) pathway of tryptophan metabolism.[13] Overproduction of quinolinic acid can lead to neurotoxicity.[13] Dipicolinic acid is a component of bacterial spores and is implicated in their heat resistance.[10] Isocinchomeronic acid has been identified as a selective inhibitor of D-dopachrome tautomerase, an enzyme involved in inflammatory responses.[14]

References

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridinedicarboxylic acid - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. 2,5-PYRIDINEDICARBOXYLIC ACID | 100-26-5 [chemicalbook.com]

- 5. 2,6-ピリジンジカルボン酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Dinicotinic acid - Wikipedia [en.wikipedia.org]

- 7. CN104370808A - Synthesis method of 2,3-dipicolinic acid - Google Patents [patents.google.com]

- 8. CN102399182A - The production method of quinolinic acid - Google Patents [patents.google.com]

- 9. US2657207A - Preparation of isocinchomeronic acid - Google Patents [patents.google.com]

- 10. Dipicolinic Acid as Intermediate for the Synthesis [univook.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. benchchem.com [benchchem.com]

- 14. 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical and Chemical Characteristics of Quinolinic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of quinolinic anhydride (B1165640). Quinolinic anhydride, also known as 2,3-pyridinedicarboxylic anhydride, is a significant heterocyclic compound utilized in organic synthesis and medicinal chemistry. Its unique structure and reactivity make it a valuable intermediate in the creation of various pharmaceutical compounds.[1] This document summarizes its properties, experimental protocols for its synthesis and analysis, and its relevance in biological pathways.

Physical and Chemical Properties

Quinolinic anhydride is a white crystalline powder.[2] It is sensitive to moisture and should be stored in a dry, dark place at room temperature.[2][3]

Table 1: Physical Properties of Quinolinic Anhydride

| Property | Value | Source |

| Molecular Formula | C₇H₃NO₃ | [2][4] |

| Molecular Weight | 149.10 g/mol | [2][4][5] |

| Melting Point | 137-139 °C | [2][6] |

| Boiling Point | 270.14 °C (estimated) | [2] |

| Density | 1.4974 g/cm³ (estimated) | [2] |

| Appearance | White to orange to green powder/crystal | [2][3] |

| Solubility | Soluble in water | [2][3] |

Table 2: Spectroscopic Data for this compound

Disclaimer: Direct experimental spectroscopic data for quinolinic anhydride can be limited. The following data is based on available information for this compound, which serves as a close structural analog.[7]

| ¹H NMR (DMSO-d₆) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.15 | dd | 1.8, 4.9 | H-6 | |

| 8.65 | dd | 1.8, 7.8 | H-4 | |

| 7.95 | dd | 4.9, 7.8 | H-5 | |

| ¹³C NMR (DMSO-d₆) | Chemical Shift (δ) ppm | Assignment | ||

| 161.5 | C=O | |||

| 159.8 | C=O | |||

| 155.2 | C-6 | |||

| 149.1 | C-2 | |||

| 139.6 | C-4 | |||

| 128.5 | C-5 | |||

| 124.3 | C-3 | |||

| Infrared (IR) (KBr Pellet) | Wavenumber (cm⁻¹) | Assignment | ||

| 1780, 1720 | C=O stretching (anhydride) |

Chemical Synthesis and Reactivity

Quinolinic anhydride is typically synthesized from its corresponding dicarboxylic acid, quinolinic acid (pyridine-2,3-dicarboxylic acid).[1] The synthesis involves a dehydration reaction, often facilitated by a dehydrating agent like acetic anhydride or oxalyl chloride.[1][8]

Quinolinic anhydride is a versatile intermediate in organic synthesis.[1][2] Its reactivity is characterized by nucleophilic acyl substitution reactions.[9][10]

-

Hydrolysis: It readily hydrolyzes in the presence of water to form quinolinic acid.[9][10][11] This reaction is often considered an undesirable side reaction, necessitating anhydrous conditions for other syntheses.[9][10]

-

Reactions with Nitrogen Nucleophiles: The reactivity of quinolinic anhydride with various nitrogen nucleophiles has been studied, leading to the synthesis of nicotinamide (B372718) and pyrrolopyridine derivatives.[12]

Experimental Protocols

Method 1: Using Acetic Anhydride [1]

-

A mixture of quinolinic acid (1 equivalent) and acetic anhydride (2 equivalents) is heated to reflux in an oil bath.

-

The reaction mixture is maintained at reflux for 4 hours.

-

After completion, the solution is cooled to 80°C.

-

Excess acetic anhydride is removed by distillation under vacuum at a temperature below 80°C.

-

The resulting product is recrystallized from diethyl ether to yield pure quinolinic anhydride.

Method 2: Using Oxalyl Chloride [1][8]

-

In a reaction vessel purged with argon, quinolinic acid (1 mmol) and oxalyl chloride (1.2 mmol) are mixed in anhydrous toluene (B28343) (5 mL).

-

A drop of freshly distilled N,N-dimethylformamide (DMF) is added to the mixture.

-

The reaction is heated under stirring for 3 hours.

-

After the reaction is complete, stirring is stopped, and the toluene solution is decanted and filtered.

-

Volatile components are evaporated under reduced pressure to obtain the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy [7]

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 or 600 MHz).

-

Acquisition: Record ¹H and ¹³C NMR spectra at room temperature.

Infrared (IR) Spectroscopy [7]

-

Sample Preparation (KBr Pellet Method): Grind approximately 1-2 mg of this compound with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and record the spectrum, typically over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS) [7]

-

Instrumentation: An Electron Ionization (EI) mass spectrometer.

-

Sample Introduction: Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.

Biological Context: The Kynurenine (B1673888) Pathway

Quinolinic acid, the precursor to quinolinic anhydride, is a key metabolite in the kynurenine pathway, the primary route for tryptophan metabolism in mammals.[1][13] This pathway is crucial for the production of nicotinamide adenine (B156593) dinucleotide (NAD+).[1][13] An imbalance in this pathway can lead to the accumulation of neuroactive compounds, including quinolinic acid, which is an agonist of the N-methyl-D-aspartate (NMDA) receptor and has been implicated in various neurological disorders due to its neurotoxic effects.[1][13]

Visualizations

Caption: Simplified Kynurenine Pathway highlighting the formation of Quinolinic Acid.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 699-98-9 [amp.chemicalbook.com]

- 3. This compound | 699-98-9 [chemicalbook.com]

- 4. rdchemicals.com [rdchemicals.com]

- 5. 2,3-ピリジンジカルボン酸無水物 - キノリン酸無水物 [sigmaaldrich.com]

- 6. 2,3-ピリジンジカルボン酸無水物 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Quinolinic acid - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for 2,3-Pyridinedicarboxylic Anhydride in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Pyridinedicarboxylic anhydride (B1165640), also known as quinolinic anhydride, is a versatile heterocyclic building block for the synthesis of advanced polymers. The incorporation of the pyridine (B92270) moiety into the polymer backbone can impart unique characteristics, including enhanced thermal stability, specific solubility profiles, and the potential for coordination with metal ions, making these polymers attractive for a range of applications in materials science and drug development. This document provides detailed application notes and experimental protocols for the synthesis of polyimides, polyesters, and polyamides using 2,3-pyridinedicarboxylic anhydride as a key monomer.

Applications in Polymer Synthesis

The reactivity of the anhydride groups in this compound allows for its use in various polycondensation reactions to produce high-performance polymers.

-

Polyimides: The reaction of this compound with various aromatic diamines leads to the formation of polyimides. These polymers are known for their exceptional thermal and oxidative stability, excellent mechanical properties, and good chemical resistance. The pyridine nitrogen atom in the polymer backbone can influence properties such as solubility and adhesion.

-

Polyesters: Through polycondensation with diols, this compound can be used to synthesize polyesters. The resulting polymers may exhibit interesting thermal properties and biodegradability, making them relevant for biomedical applications, including drug delivery systems.

-

Polyamides: The reaction with diamines can also yield polyamides. The incorporation of the pyridine unit can affect the hydrogen bonding network within the polyamide, influencing its mechanical properties and solubility.

Experimental Protocols